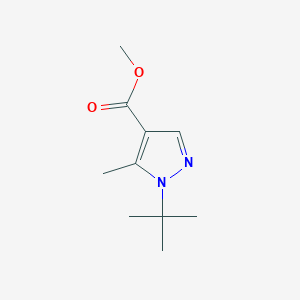

methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS No.: 950858-97-6

Cat. No.: VC2823490

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950858-97-6 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-7-8(9(13)14-5)6-11-12(7)10(2,3)4/h6H,1-5H3 |

| Standard InChI Key | BQOZXFDKIAJZTP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C(C)(C)C)C(=O)OC |

| Canonical SMILES | CC1=C(C=NN1C(C)(C)C)C(=O)OC |

Introduction

Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound with the chemical formula C10H16N2O2. It is a derivative of the pyrazole ring system, which is known for its diverse applications in organic chemistry and pharmaceutical research. This compound is characterized by its tert-butyl and methyl substituents on the pyrazole ring, along with a carboxylate group, making it a versatile intermediate in organic synthesis.

2.2. Hazard Information

-

Signal Word: Warning

-

Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

-

Precautionary Statements: P261 (avoid breathing dust), P305 (wash thoroughly after handling), P351 (rinse with water), P338 (if irritation persists, seek medical attention) .

Synthesis and Applications

The synthesis of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole precursors with tert-butyl and methyl groups. The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

3.1. Synthesis Methods

While specific synthesis methods for this compound are not detailed in the available literature, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds. The tert-butyl group can be introduced via alkylation reactions.

3.2. Applications in Research

Pyrazole derivatives, including methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate, are of interest in drug discovery due to their potential biological activities. Compounds with similar structures have been explored for anti-inflammatory, anticancer, and enzyme inhibitory properties.

Availability and Suppliers

This compound is available from various chemical suppliers, including Key Organics and Combi-Blocks, under different catalog numbers and with varying packaging options.

| Supplier | Catalog Number | Purity | Packaging Options |

|---|---|---|---|

| Key Organics | KEY267019913 | 95% | 500 mg, larger quantities available upon request |

| Combi-Blocks | JD-4129 | 95% | 100 mg, 250 mg, 1 g, 5 g, 10 g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume